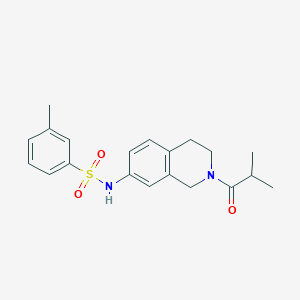

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been reported using different strategies, including starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates . Although the exact synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is not detailed, similar synthetic approaches could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one , such as N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, has been determined using NMR and mass spectroscopy, as well as single crystal X-ray diffraction techniques . These methods are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide are not directly reported, related compounds have been evaluated for their drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and ability to cross the blood-brain barrier (BBB) . These properties are essential for assessing the potential of a compound as a drug candidate. The presence of the tetrahydroisoquinoline core and the sulfonamide group could suggest certain solubility characteristics and a degree of biological activity, which would need to be experimentally determined for the compound .

Scientific Research Applications

Inhibition of Protein Kinases

Isoquinolinesulfonamides, including similar compounds to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. These compounds exhibit selective inhibition, which is significant for understanding the role of protein kinase A in various biological processes, such as neurite outgrowth in PC12 cells. The inhibition of protein kinases by these compounds suggests potential therapeutic applications in diseases where dysregulated kinase activity is a factor (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrase

Isoquinoline derivatives have been studied for their interaction with human carbonic anhydrases (hCAs), showing selectivity toward therapeutically relevant isozymes. The structural analysis of these interactions provides a foundation for designing selective inhibitors, which could be applied in treating conditions like glaucoma, epilepsy, and cancer (Mader et al., 2011).

Radical-Promoted Aminocyclization

Research into the copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide demonstrates the potential of isoquinoline derivatives in synthesizing complex organic structures. These findings are relevant for developing synthetic methodologies that could be applied in pharmaceutical chemistry to create novel compounds (Xiao-Feng Xia et al., 2016).

Antimicrobial Studies

Compounds related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide have been explored for their antimicrobial properties. Synthesis and characterization of isoquinoline sulfonamide derivatives have shown significant antimicrobial activity, offering a pathway for developing new antimicrobial agents (Vanparia et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound can be assessed based on its toxicity, flammability, and potential environmental impact. This information is typically available in the compound’s Material Safety Data Sheet (MSDS)6.

Future Directions

The future directions for research on a compound can be informed by its potential applications in areas such as medicine, materials science, and environmental science3.

properties

IUPAC Name |

3-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-10-9-16-7-8-18(12-17(16)13-22)21-26(24,25)19-6-4-5-15(3)11-19/h4-8,11-12,14,21H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRVUTXCNKWZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)